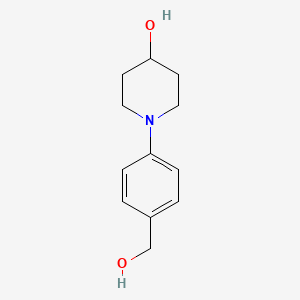

1-(4-羟甲基苯基)哌啶-4-醇

描述

“1-(4-Hydroxymethylphenyl)piperidin-4-ol” is a chemical compound with a molecular formula of C12H17NO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, such as “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, has been a subject of interest in recent scientific literature . These compounds have been synthesized via efficient synthetic routes and characterized by 1H NMR, 13C NMR, and MS . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” include a predicted boiling point of 413.8±45.0 °C and a predicted density of 1.201±0.06 g/cm3 .科学研究应用

神经保护剂

研究已经确定了基于结构框架类似于1-(4-羟甲基苯基)哌啶-4-醇的强效和选择性N-甲基-D-天冬氨酸(NMDA)拮抗剂,展示了显著的神经保护能力。这些化合物已经显示出保护培养的海马神经元免受谷氨酸毒性的能力,表明它们作为神经保护剂具有潜在的潜力,且具有最小的不良影响,例如减少了许多NMDA拮抗剂的常见副作用,如减少α1肾上腺素亲和力(Chenard et al., 1995)。

抗微生物活性

已经探索了1-(4-羟甲基苯基)哌啶-4-醇衍生物的抗微生物潜力,某些化合物显示出对各种微生物的广谱活性。这表明基于这些结构开发新的抗微生物剂的可能性,这可能有助于解决抗生素耐药性日益严重的问题(Dyusebaeva et al., 2017)。

降压剂

从1-(4-羟甲基苯基)哌啶-4-醇衍生的新化合物的合成和评估已经发现了潜在的降压剂。这些研究涉及开发螺环哌啶融合化合物,展示了这种化学框架在创造旨在管理高血压的药物方面的多功能性(Takai et al., 1985)。

阿片类镇痛剂

在寻找具有改进药理特性的阿片类镇痛剂的过程中,与1-(4-羟甲基苯基)哌啶-4-醇密切相关的黄色素-9-螺-4'-哌啶核已被确定为一个有前途的支架。对这个核的修改,如引入一个羟基,已经导致了强效的μ-阿片激动剂的创造,表明了开发新的镇痛药物的潜在途径(Galt et al., 1989)。

作用机制

Target of Action

The primary target of 1-(4-Hydroxymethylphenyl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor and has been identified as the essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor and blocks its function, preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(4-Hydroxymethylphenyl)piperidin-4-ol disrupts the HIV-1 entry process . This prevents the virus from infecting the cell and replicating, thereby inhibiting the progression of the disease .

Pharmacokinetics

The compound’s effectiveness as a ccr5 antagonist suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Action Environment

The action of 1-(4-Hydroxymethylphenyl)piperidin-4-ol is influenced by the cellular environment, particularly the expression of the CCR5 receptor . Furthermore, individuals with a certain mutation (CCR5Δ32) in the CCR5 gene are resistant to R5-tropic HIV-1 infection .

安全和危害

未来方向

Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, continue to be a significant area of research, particularly in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .

属性

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLCCVWYRRLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654331 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914349-20-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)

![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)

![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)